Vitamin K

Pharmacokinetics Formulation Design Dietary Supplementation

Vitamin K (CAS 12001-79-5) is not a single molecule but a class of lipid-soluble vitamers with non-interchangeable pharmacology. Specify your isoform: phylloquinone (K1) for rapid coagulation factor restoration (8–24 h half-life, USP/Ph. Eur. injectable monographs); menaquinone-7 (MK-7) for once-daily bone mineralization (72 h half-life, 6× lower dose vs. MK-4, 329% OPG/RANKL increase); or menadione (K3, feed-grade only—FDA-banned for human supplements). Generic 'Vitamin K' procurement risks therapeutic non-equivalence due to divergent absorption, tissue distribution, and regulatory status. Require CoA verifying ≥98% purity and all-trans isomer configuration.

Molecular Formula C31H46O2
Molecular Weight 450.7 g/mol
CAS No. 12001-79-5
Cat. No. B192665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K
CAS12001-79-5
SynonymsVitamin K
Molecular FormulaC31H46O2
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
InChIKeyMBWXNTAXLNYFJB-LKUDQCMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Colorless oil;  UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31);  insol in water /2,3-Epoxide/
Insoluble in water;  sparingly soluble in methanol;  sol in ethanol;  sol in acetone, benzene, petroleum ether, hexane, and dioxane;  sol in chloroform, and other fat solvents;  sol in vegetable oils
SOL IN FATS

Vitamin K (CAS 12001-79-5) Procurement Guide: K1, K2, and K3 Differentiation for Pharmaceutical Sourcing


Vitamin K (CAS 12001-79-5) is a lipid-soluble cofactor essential for the γ-carboxylation of glutamate residues in vitamin K-dependent proteins, a process critical for blood coagulation and bone metabolism [1]. The compound class comprises two primary natural forms: phylloquinone (vitamin K1, CAS 84-80-0) derived from plants, and menaquinones (vitamin K2) which encompass a family of bacterial and animal-derived homologs distinguished by varying isoprenoid side-chain lengths (MK-4 to MK-13) [2]. A third form, menadione (vitamin K3, CAS 58-27-5), is a synthetic provitamin lacking a side chain and is subject to distinct regulatory and safety considerations compared to the naturally occurring vitamers [3]. This guide delineates the quantifiable differences among these isoforms to inform scientifically rigorous procurement and formulation decisions.

Why Generic Vitamin K Substitution Risks Formulation Failure: Isoform-Specific Pharmacokinetics


Procuring generic 'Vitamin K' without specifying the isoform (K1, K2 as MK-4, K2 as MK-7, or synthetic K3) introduces significant risk of therapeutic or functional non-equivalence. This is due to fundamental differences in chemical structure—specifically, the length and saturation of the aliphatic side chain at the C3 position of the 2-methyl-1,4-naphthoquinone core—which governs distinct absorption kinetics, plasma half-life, tissue distribution, and extrahepatic bioactivity [1]. For instance, the short-chain menaquinone MK-4 exhibits a plasma half-life of approximately 1.5 hours, while the long-chain MK-7 persists in circulation for up to 96 hours [2]. Furthermore, regulatory compliance diverges sharply: natural K1 and K2 are classified as having low toxicity potential with no established upper intake limit, whereas synthetic menadione (K3) is not approved for human dietary supplement use in many jurisdictions due to documented hemolytic anemia and hepatotoxicity [3].

Vitamin K Procurement Evidence: Comparative Bioavailability, Stability, and Bioactivity Data


Plasma Half-Life Comparison: MK-7 vs. MK-4 vs. K1

Vitamin K2 as menaquinone-7 (MK-7) demonstrates a substantially extended plasma half-life compared to both phylloquinone (K1) and menaquinone-4 (MK-4). This pharmacokinetic parameter dictates dosing frequency and steady-state plasma concentrations for supplement formulations [1].

Pharmacokinetics Formulation Design Dietary Supplementation

Coagulation System Bioactivity: MK-7 vs. Vitamin K1 Dose-Response

In comparative assessments of the coagulation system, MK-7 exerts its effects on blood clotting parameters at significantly lower molar doses than vitamin K1, reflecting its superior bioactivity in hepatic γ-carboxylation [1].

Coagulation Hemostasis Dose Optimization

Osteocalcin Carboxylation Efficacy: MK-7 vs. MK-4

MK-7 demonstrates markedly higher potency than MK-4 in reducing uncarboxylated osteocalcin (ucOC), a biomarker of vitamin K status and bone matrix activity. This differential efficacy is attributed to the longer side chain enhancing tissue retention and extrahepatic delivery [1].

Bone Metabolism Osteoporosis Prevention Nutraceutical Formulation

Photostability Under Fluorescent Light Exposure: Vitamin K1 vs. K2

Both vitamin K1 and vitamin K2 preparations undergo photodegradation upon exposure to light, though with quantifiably different kinetics. These degradation profiles inform required packaging specifications (e.g., amber glass) and storage conditions [1].

Formulation Stability Pharmaceutical Packaging Quality Assurance

Sunlight-Induced Degradation in TPN Admixtures: K1 vs. Vitamin A

In total parenteral nutrition (TPN) admixtures, vitamin K1 demonstrates quantifiable resistance to sunlight-induced degradation relative to other fat-soluble vitamins, a property relevant for clinical compounding and home infusion applications where light protection may be variable [1].

Parenteral Nutrition Clinical Pharmacy Stability Testing

Osteoblast Mineralization Potency: K1 vs. MK-4 vs. MK-7 (OPG/RANKL Ratio)

In vitro studies in the MC3T3-E1 osteoblastic cell line demonstrate that vitamin K1, MK-4, and MK-7 differentially upregulate the osteoprotegerin (OPG) to receptor activator of nuclear factor-κB ligand (RANKL) mRNA expression ratio, a key indicator of osteoclastogenesis suppression and bone formation promotion [1].

Bone Health Osteoblast Differentiation In Vitro Efficacy

Vitamin K Application Scenarios: Evidence-Based Selection by End-Use


Once-Daily Bone Health and Cardiovascular Nutraceutical Formulations

Procure vitamin K2 as menaquinone-7 (MK-7) when the formulation objective is a once-daily supplement targeting bone mineralization and vascular calcification inhibition. The 72-hour plasma half-life of MK-7 enables sustained 24-hour serum concentrations without multiple daily dosing [1]. Furthermore, MK-7 requires doses 6× lower than MK-4 to achieve equivalent reduction in uncarboxylated osteocalcin, enabling smaller capsule sizes and reduced raw material cost per serving [1]. The 329% increase in OPG/RANKL ratio (vs. 62% for K1) indicates superior osteoclastogenesis suppression for bone health applications [2].

Acute Coagulation Disorder Management and Anticoagulant Reversal

Select pharmaceutical-grade phylloquinone (vitamin K1) for clinical indications requiring rapid correction of vitamin K-dependent coagulation factor deficiency, including warfarin reversal and neonatal hemorrhagic disease prophylaxis. K1 is the ISO-standardized form for USP and Ph. Eur. monograph compliance in injectable emulsions [3]. Its 8–24 hour plasma half-life and preferential hepatic uptake provide predictable, well-characterized coagulation factor restoration without the extended tissue persistence that complicates perioperative anticoagulant management [4]. Procurement should specify compliance with USP monograph standards and light-protective amber packaging due to documented photodegradation kinetics [5].

Animal Feed Vitamin K Supplementation (Regulated Use Only)

For livestock, poultry, and pet food fortification where human-grade natural K forms are cost-prohibitive, vitamin K3 (menadione) derivatives such as menadione sodium bisulfite (MSB) or menadione nicotinamide bisulfite (MNB) may be considered, noting the critical regulatory restriction: menadione is NOT approved for human dietary supplement use due to documented hemolytic anemia and hepatotoxicity [6]. EFSA has determined that acute toxicity of menadione occurs at levels exceeding nutritional requirements by a factor of at least 1,000, and MSB/MNB are considered safe for all animal species at practical feed use levels [7]. Procurement requires strict segregation from human-grade production lines and clear labeling as 'Not for Human Consumption'.

Research-Grade Material for In Vitro Mechanistic Studies

For cell culture experiments investigating vitamin K-dependent γ-carboxylation or isoform-specific signaling (e.g., SXR activation, NF-κB modulation), select the specific vitamer based on the mechanistic hypothesis. MK-4 and MK-7 exhibit warfarin-resistant effects on osteoblast mineralization that are only partly reduced by γ-carboxylation inhibition, whereas K1's mineralization activity is fully abolished by warfarin, suggesting distinct signaling pathways warranting isoform-specific selection [2]. Research suppliers should provide certificate of analysis (CoA) verifying ≥98% purity and specify the exact isomer composition, particularly for K2 where all-trans configuration is required for biological activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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